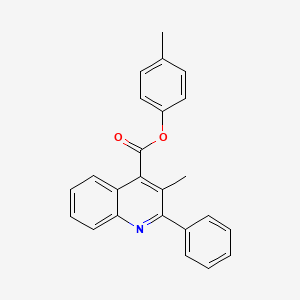![molecular formula C21H21N3O3 B12461814 2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with a unique structure that combines a phenoxy group, an indole moiety, and an acetohydrazide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenated compound to form the 2,6-dimethylphenoxy intermediate.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative under specific conditions to form the desired product. This step may involve the use of coupling reagents such as EDCI or DCC.
Hydrazide Formation: The final step involves the formation of the acetohydrazide linkage, typically through the reaction of the coupled product with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-2-ol derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The acetohydrazide linkage allows for potential hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Shares the phenoxy group but lacks the indole and acetohydrazide moieties.
N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide: Contains the indole and acetohydrazide moieties but lacks the phenoxy group.
Uniqueness
The combination of the phenoxy, indole, and acetohydrazide moieties in 2-(2,6-dimethylphenoxy)-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique and contributes to its distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C21H21N3O3/c1-4-12-24-17-11-6-5-10-16(17)19(21(24)26)23-22-18(25)13-27-20-14(2)8-7-9-15(20)3/h4-11,26H,1,12-13H2,2-3H3 |
InChI 键 |
PJJZREWVJWBDOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)
![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B12461767.png)
![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)
![5-Chloro[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12461824.png)
